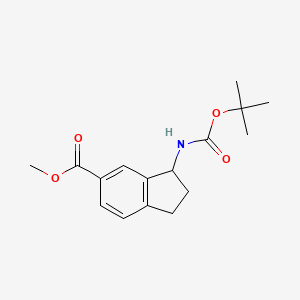![molecular formula C7H14N2O2S B15225437 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-2,5-diazabicyclo[410]heptane is a bicyclic compound characterized by its unique structure, which includes an ethylsulfonyl group and a diazabicyclo framework
Preparation Methods
The synthesis of 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the bicyclic structure.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Scientific Research Applications
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes, making it an effective agent in various applications.
Comparison with Similar Compounds
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the ethylsulfonyl group, resulting in different chemical properties and reactivity.
Bicyclo[4.1.0]heptane:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic core and are used in various synthetic applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-ethylsulfonyl-2,5-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H14N2O2S/c1-2-12(10,11)9-4-3-8-6-5-7(6)9/h6-8H,2-5H2,1H3 |
InChI Key |
PAZXYAVSVLUGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCNC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
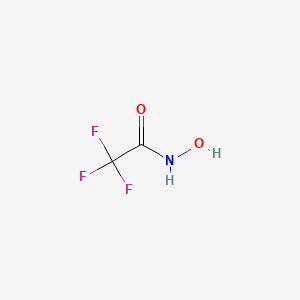
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
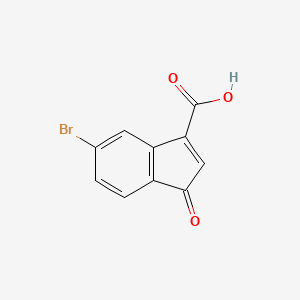
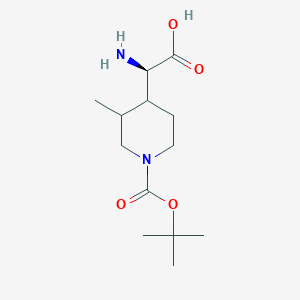

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
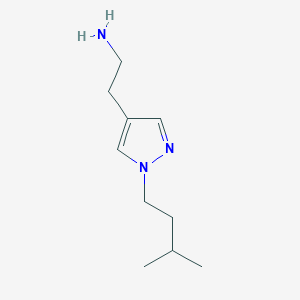
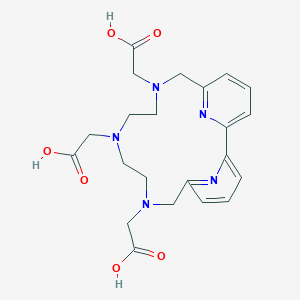
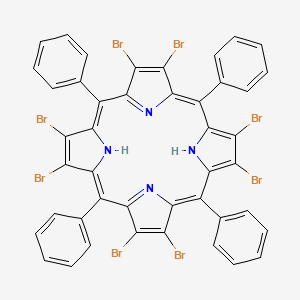


![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
